Cas no 829-58-3 ((2E)-3-(2-Bromo-4-methylphenyl)acrylic acid)

(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(2-bromo-4-methylphenyl)acrylic acid
- (E)-3-(2-BROMO-4-METHYLPHENYL)ACRYLIC ACID
- 3-(2-bromo-4-methylphenyl)-2-propenoic acid
- (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid
- (E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid
- 2-Bromo-4-methylcinnamic acid
- HMS1732D09
- BBL021046
- STK893752
- H8381
- (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid
-
- インチ: 1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+
- InChIKey: RAVBNEMTZQOKCD-SNAWJCMRSA-N
- ほほえんだ: BrC1C=C(C)C=CC=1/C=C/C(=O)O
計算された属性
- せいみつぶんしりょう: 239.97859g/mol
- どういたいしつりょう: 239.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.9
(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015016109-250mg |
2-Bromo-4-methylcinnamic acid |
829-58-3 | 97% | 250mg |
$484.80 | 2023-09-01 | |
Alichem | A015016109-500mg |
2-Bromo-4-methylcinnamic acid |
829-58-3 | 97% | 500mg |
$863.90 | 2023-09-01 | |
Alichem | A015016109-1g |
2-Bromo-4-methylcinnamic acid |
829-58-3 | 97% | 1g |
$1519.80 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439648-5g |
3-(2-Bromo-4-methylphenyl)acrylic acid |
829-58-3 | 98% | 5g |
¥25316.00 | 2024-07-28 |
(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
(2E)-3-(2-Bromo-4-methylphenyl)acrylic acidに関する追加情報
Introduction to (2E)-3-(2-Bromo-4-methylphenyl)acrylic Acid (CAS No. 829-58-3)
(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid (CAS No. 829-58-3) is a versatile organic compound with significant applications in the fields of pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a brominated aromatic ring and a conjugated double bond, making it an important intermediate in the synthesis of various bioactive molecules and functional materials.
The chemical formula of (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid is C10H9BrO2, and its molecular weight is approximately 231.07 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for a wide range of synthetic transformations and reactions.
In recent years, (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid has gained considerable attention due to its potential in the development of novel pharmaceuticals. One of the key areas of research involves its use as a building block for the synthesis of small molecules with therapeutic properties. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities, making them promising candidates for drug development.
A notable example is the synthesis of brominated chalcones from (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid. Chalcones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Research published in the Journal of Medicinal Chemistry has demonstrated that brominated chalcones derived from this compound show enhanced cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for cancer therapy.
Beyond pharmaceutical applications, (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid has also found use in materials science. Its conjugated double bond makes it an excellent precursor for the synthesis of polymers with unique optical and electronic properties. For example, researchers at the University of California have developed polymer-based materials using this compound that exhibit excellent photoluminescence and conductivity, making them suitable for applications in optoelectronics and sensors.
The synthetic versatility of (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid is further highlighted by its role in the preparation of functionalized nanoparticles. These nanoparticles can be used in drug delivery systems, where they can enhance the bioavailability and targeting efficiency of therapeutic agents. A study published in the journal ACS Nano demonstrated that nanoparticles synthesized from this compound showed improved stability and controlled release properties when loaded with anticancer drugs.
In addition to its synthetic applications, (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid has been studied for its environmental impact. Research conducted by environmental scientists has shown that this compound can be biodegraded under certain conditions, which is an important consideration for its safe use in industrial processes. This biodegradability makes it a more environmentally friendly option compared to some other organic compounds used in similar applications.
The safety profile of (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid is another critical aspect that has been extensively studied. Toxicological evaluations have indicated that this compound has low acute toxicity when handled properly. However, it is important to follow standard safety protocols during handling to avoid potential risks associated with inhalation or skin contact.
In conclusion, (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid (CAS No. 829-58-3) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and versatile reactivity make it an invaluable intermediate in the development of novel bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in the scientific community.
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